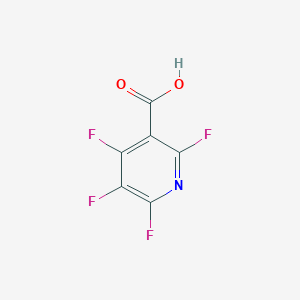
2,4,5,6-Tetrafluoronicotinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,5,6-Tetrafluoronicotinic acid: is a fluorinated derivative of nicotinic acid It is characterized by the presence of four fluorine atoms attached to the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,5,6-Tetrafluoronicotinic acid typically involves the fluorination of nicotinic acid derivatives. One common method includes the use of fluorinating agents such as sulfur tetrafluoride or elemental fluorine under controlled conditions. The reaction is usually carried out in an inert solvent like acetonitrile or dichloromethane at low temperatures to prevent decomposition .
Industrial Production Methods: Industrial production of this compound may involve multi-step processes starting from readily available precursors. The process includes nitration, reduction, and subsequent fluorination steps. The use of continuous flow reactors can enhance the efficiency and safety of the production process by providing better control over reaction parameters .
Analyse Des Réactions Chimiques
Types of Reactions: 2,4,5,6-Tetrafluoronicotinic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of partially or fully hydrogenated products.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of tetrahydro derivatives.
Substitution: Formation of various substituted nicotinic acid derivatives.
Applications De Recherche Scientifique
2,4,5,6-Tetrafluoronicotinic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Mécanisme D'action
The mechanism of action of 2,4,5,6-Tetrafluoronicotinic acid involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to enzymes or receptors, leading to altered biological activity. The exact pathways and targets depend on the specific application and the nature of the interacting biomolecules .
Comparaison Avec Des Composés Similaires
- 2,3,5,6-Tetrafluorobenzoic acid
- 2,4,5,6-Tetrafluorobenzonitrile
- 2,4,5,6-Tetrafluorophenol
Comparison: 2,4,5,6-Tetrafluoronicotinic acid is unique due to the presence of the pyridine ring, which imparts different electronic properties compared to benzene derivatives.
Propriétés
Numéro CAS |
3512-15-0 |
|---|---|
Formule moléculaire |
C6HF4NO2 |
Poids moléculaire |
195.07 g/mol |
Nom IUPAC |
2,4,5,6-tetrafluoropyridine-3-carboxylic acid |
InChI |
InChI=1S/C6HF4NO2/c7-2-1(6(12)13)4(9)11-5(10)3(2)8/h(H,12,13) |
Clé InChI |
STANQTSHWPHGJU-UHFFFAOYSA-N |
SMILES canonique |
C1(=C(C(=C(N=C1F)F)F)F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



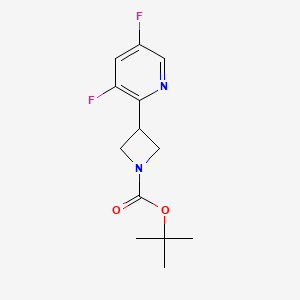
![3-Fluoro-4-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13119670.png)

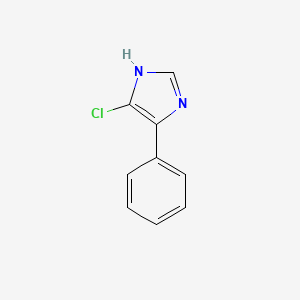
![10H-Benzo[b]pyrido[3,4-e][1,4]oxazinedihydrochloride](/img/structure/B13119683.png)
![3-(aminomethyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one](/img/structure/B13119684.png)
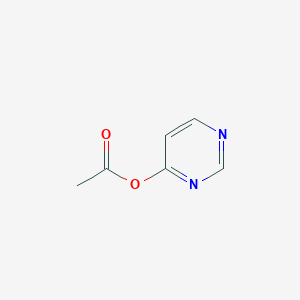
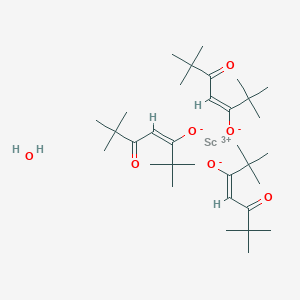
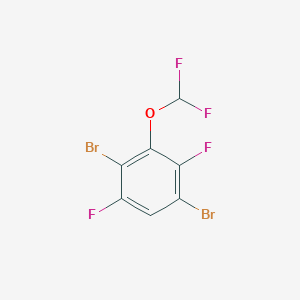
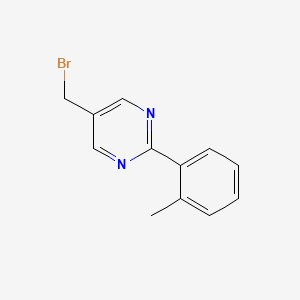
![(13S,17s)-13-ethyl-3-methoxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-ol](/img/structure/B13119711.png)
![5-Benzyl 3-ethyl 1-(1-(tert-butoxycarbonyl)piperidin-4-YL)-6,7-dihydro-1H-pyrazolo[4,3-C]pyridine-3,5(4H)-dicarboxylate](/img/structure/B13119720.png)
![1-Methyl-2,3-dihydroimidazo[1,2-c]pyrimidin-5(1H)-one](/img/structure/B13119731.png)
